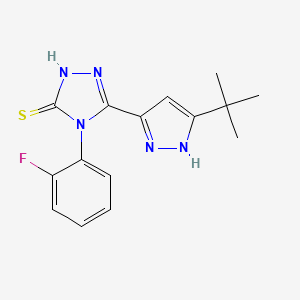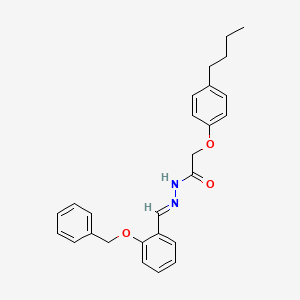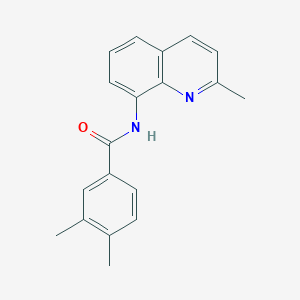![molecular formula C21H14Cl2N2OS B15019172 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B15019172.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Substitution on the Phenyl Ring: The 2-methylphenyl group is introduced through a substitution reaction, often using a Friedel-Crafts alkylation method.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, leading to inhibition of enzyme activity or modulation of receptor function. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer activity.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-benzamide: Lacks the dichloro and methyl substitutions, resulting in different biological activity.
N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide: Contains a single chlorine substitution, which may affect its reactivity and biological properties.
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide: Contains a methyl substitution at a different position, leading to variations in its chemical and biological behavior.
Properties
Molecular Formula |
C21H14Cl2N2OS |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-10-14(21-25-18-4-2-3-5-19(18)27-21)7-9-17(12)24-20(26)13-6-8-15(22)16(23)11-13/h2-11H,1H3,(H,24,26) |
InChI Key |
FUPKGPPLCGLIDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B15019098.png)
![8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B15019100.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15019105.png)
![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15019112.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15019115.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B15019136.png)
![N-({N'-[(E)-(4-Cyanophenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B15019139.png)

![3,3'-dimethyl-N,N'-bis[(E)-phenylmethylidene]biphenyl-4,4'-diamine](/img/structure/B15019147.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B15019156.png)
![2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B15019160.png)
![6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15019165.png)
